molecular formula C31H33F2NO8 B12390751 SPiDER-|AGal-2

SPiDER-|AGal-2

Cat. No.: B12390751
M. Wt: 585.6 g/mol
InChI Key: IXSDUCSXUZYQII-QSKQCZHESA-N
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Description

SPiDER-βGal is a fluorogenic probe designed to detect β-galactosidase (β-Gal) activity, a biomarker for cellular senescence and cancer. It operates via enzymatic cleavage of a β-galactoside moiety, releasing a fluorescent product that binds intracellular proteins, ensuring signal retention . Key applications include:

  • Live-Cell Imaging: Rapid detection (2–10 minutes post-application) without requiring cell fixation .
  • Intraoperative Tumor Detection: High specificity (74.1%) and sensitivity (85.2%) in hepatocellular carcinoma (HCC) .
  • Senescence Assessment: Quantification of senescence-associated β-galactosidase (SA-β-gal) activity in aged or irradiated cells .

Properties

Molecular Formula

C31H33F2NO8

Molecular Weight

585.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(difluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C31H33F2NO8/c1-3-34(4-2)17-9-10-19-22(13-17)40-28-20(31(19)18-8-6-5-7-16(18)15-39-31)11-12-21(24(28)29(32)33)41-30-27(38)26(37)25(36)23(14-35)42-30/h5-13,23,25-27,29-30,35-38H,3-4,14-15H2,1-2H3/t23-,25+,26+,27-,30-,31?/m1/s1

InChI Key

IXSDUCSXUZYQII-QSKQCZHESA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of SPiDER-|AGal-2 involves the synthesis of a spirocyclic structure that includes a fluorophore and a β-galactosidase recognition moiety. The synthetic route typically involves the following steps:

    Formation of the spirocyclic structure: This involves the reaction of a fluorophore precursor with a spirocyclic intermediate under controlled conditions.

    Attachment of the β-galactosidase recognition moiety: This step involves the coupling of the spirocyclic structure with a β-galactosidase recognition group using a suitable coupling reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process includes:

Chemical Reactions Analysis

Types of Reactions: SPiDER-|AGal-2 primarily undergoes enzymatic reactions with β-galactosidase. The key reaction involves the hydrolysis of the β-galactosidase recognition moiety, leading to the formation of a quinone methide intermediate.

Common Reagents and Conditions:

    Reagents: β-galactosidase enzyme, dimethyl sulfoxide (DMSO), Hanks’ HEPES buffer.

    Conditions: The reaction is typically carried out at physiological pH and temperature (37°C).

Major Products: The major product of the reaction is a fluorescent conjugate formed by the reaction of the quinone methide intermediate with nucleophilic functional groups in nearby proteins .

Scientific Research Applications

SPiDER-|AGal-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for the detection of β-galactosidase activity in various chemical assays.

    Biology: Employed in cell biology to study β-galactosidase expression in living cells, allowing for single-cell analysis due to its high cell permeability and retention.

    Medicine: Utilized in medical research to detect β-galactosidase activity in tissues, which can be indicative of certain diseases or conditions.

    Industry: Applied in industrial biotechnology for the detection of β-galactosidase activity in various bioprocesses

Mechanism of Action

The mechanism of action of SPiDER-|AGal-2 involves the enzymatic hydrolysis of the β-galactosidase recognition moiety by β-galactosidase. This hydrolysis results in the formation of a quinone methide intermediate, which acts as an electrophile. The quinone methide then reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates. This fluorescence allows for the detection and analysis of β-galactosidase activity at the single-cell level .

Comparison with Similar Compounds

SPiDER-βGal vs. X-Gal

Parameter SPiDER-βGal X-Gal
Staining Time 20–30 minutes (live cells) 12–24 hours (requires fixation)
Cell Permeability High (works in live and fixed cells) Low (requires permeabilization)
Fluorescence Output Activatable fluorescence (570–620 nm) Chromogenic (blue precipitate)
Applications Real-time imaging, flow cytometry Histology (limited to fixed tissues)

Key Advantage: SPiDER-βGal enables rapid, non-destructive imaging in live cells and tissues, unlike X-Gal, which is restricted to endpoint assays .

SPiDER-βGal vs. CBT-β-Gal 4

Parameter SPiDER-βGal CBT-β-Gal 4
Sensitivity Detects SA-β-gal in low-activity cells Comparable sensitivity in Dox-treated cells
Retention Mechanism Protein-binding for sustained signal No explicit retention mechanism reported
Clinical Utility Validated in HCC (AUC: 0.864) Limited to in vitro models

Key Advantage : SPiDER-βGal’s protein-binding property ensures prolonged signal retention, enhancing reliability in dynamic assays .

SPiDER-βGal vs. HMRef-βGal and gGlu-HMRG

Parameter SPiDER-βGal HMRef-βGal/gGlu-HMRG
Signal Intensity Higher fluorescence in fresh/frozen tissues Lower signal (HMRef-βGal)
Temperature Stability Robust at 22–37°C gGlu-HMRG signal drops at lower temperatures
Tissue Compatibility Works in fresh and freeze-thawed specimens Requires fresh tissue for optimal activity

Key Advantage : SPiDER-βGal’s performance is less temperature-dependent, making it versatile for ex vivo clinical samples .

SPiDER-βGal vs. ICG and 5-ALA

Parameter SPiDER-βGal ICG/5-ALA
Activation Time 2 minutes (tumor vs. normal tissue) ICG: 24-hour preoperative preparation
Specificity 74.1% (HCC) 5-ALA: Variable specificity in tumors
Mechanism Enzyme-activated fluorescence Passive accumulation (ICG) / heme synthesis (5-ALA)

Key Advantage : SPiDER-βGal eliminates preoperative preparation, enabling real-time tumor margin delineation .

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